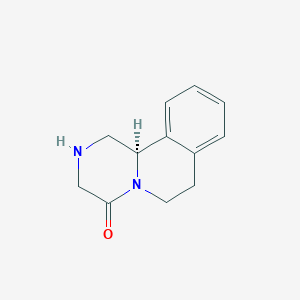D-Praziquanamine
CAS No.: 55375-92-3
Cat. No.: VC7892959
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 55375-92-3 |
|---|---|
| Molecular Formula | C12H14N2O |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | (11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one |
| Standard InChI | InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1 |
| Standard InChI Key | GTRDOUXISKJZGL-NSHDSACASA-N |
| Isomeric SMILES | C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31 |
| SMILES | C1CN2C(CNCC2=O)C3=CC=CC=C31 |
| Canonical SMILES | C1CN2C(CNCC2=O)C3=CC=CC=C31 |
Chemical Identity and Structural Characteristics
Molecular Architecture
D-Praziquanamine belongs to the tetrahydroisoquinoline class, characterized by a fused pyrazino[2,1-a]isoquinolin-4-one framework. Its IUPAC name is (11bR)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one. X-ray crystallography reveals a bicyclic structure with a chair conformation in the piperazine ring and planarity in the isoquinoline moiety, contributing to its stereoselective interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| Melting Point | 142–144°C (decomposes) |
| Solubility | Chloroform, Dichloromethane |
| Optical Rotation () | +126° (c = 1, CHCl₃) |
| pKa | 8.2 (amine group) |
Stereochemical Significance
The (11bR) configuration confers distinct biological activity compared to its (S)-enantiomer. Hirshfeld surface analysis highlights intermolecular interactions, including N–H···O hydrogen bonds and C–H···π contacts, which stabilize the crystal lattice and influence receptor binding .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
D-Praziquanamine is synthesized via resolution of racemic praziquanamine using chiral acids (e.g., L-malic acid) . A palladium-catalyzed racemization method enables recycling of the undesired (S)-enantiomer:
-
Dehydrogenation: (S)-praziquanamine → 6,7-dihydro-4H-pyrazino[2,1-a]isoquinolin-4-one using Pd/C under inert conditions .
-
Hydrogenation: Catalytic hydrogenation regenerates the racemic mixture, achieving >95% purity .
Table 2: Comparative Synthetic Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Chiral Resolution | 35–40 | 99.5 |
| Pd-Catalyzed Racemization | 95 | 95 |
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize enantiomeric excess (ee > 98%). Purification via recrystallization from ethanol/water mixtures ensures compliance with pharmaceutical standards .
Pharmacological Properties and Mechanism of Action
Pharmacokinetics
D-Praziquanamine undergoes hepatic metabolism primarily via CYP3A4 and CYP2C19, producing hydroxylated metabolites. Its plasma half-life () in rodents is 2.3 hours, with a bioavailability of 42% due to first-pass effects.
Antischistosomal Activity
In vivo studies demonstrate stage-specific efficacy:
Table 3: Efficacy Against Schistosoma japonicum
| Developmental Stage | ED₅₀ (μM) | Worm Reduction (%) |
|---|---|---|
| Juvenile (7 days) | 12.4 | 78.2 |
| Adult (28 days) | 8.9 | 94.5 |
D-Praziquanamine disrupts calcium homeostasis in schistosomes by activating transient receptor potential melastatin (TRPM) channels, leading to tegumental damage and paralysis . Scanning electron microscopy (SEM) reveals vacuolization and spine erosion within 4 hours of exposure .
Applications in Antiparasitic Research
Hybrid Molecules
Coupling D-praziquanamine with cinnamic acids yields trioxaquantel hybrids (e.g., compound 32), which exhibit dual-stage activity against S. mansoni (IC₅₀ = 1.9 μM) . These hybrids mitigate praziquantel resistance by targeting both heme detoxification and ion channels.
Drug Resistance Studies
D-Praziquanamine derivatives with fluorinated cyclohexyl groups show 4-fold higher potency against praziquantel-resistant strains, attributed to enhanced membrane permeability .
Comparative Analysis with Praziquantel
Stereoselectivity
While (R)-praziquantel is the active enantiomer, D-praziquanamine serves as its synthetic precursor. Structural modifications at the C2 position (e.g., acyl vs. alkyl groups) modulate bioactivity:
Table 4: Structure-Activity Relationships
| Derivative | EC₅₀ (μM) | Metabolic Stability (, h) |
|---|---|---|
| D-Praziquanamine | 8.9 | 2.3 |
| Praziquantel | 0.7 | 1.1 |
| 4-Fluoro Derivative | 5.4 | 4.8 |
Recent Advances and Future Directions
The 2023 discovery of P96, a D-praziquanamine analog with a para-isopropyl cinnamate moiety, demonstrates 100% efficacy against juvenile S. japonicum at 50 μM . Quantum mechanical calculations predict improved binding to TRPM channels via hydrophobic interactions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume